N-(Prop-2-yn-1-yl)piperidin-4-amine synthesis protocol
N-(Prop-2-yn-1-yl)piperidin-4-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine
This guide provides a detailed technical overview for the synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine, a valuable heterocyclic building block in contemporary drug discovery and chemical biology. The presence of a terminal alkyne (propargyl group) offers a versatile handle for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the 4-aminopiperidine scaffold is a privileged structure found in numerous bioactive molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a rationale-driven approach to its synthesis, purification, and characterization.
Strategic Overview: Retrosynthetic Analysis
The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine (Target Molecule 3 ) can be approached through two primary, highly effective strategies. The choice between them may depend on the availability of starting materials, scale, and specific laboratory capabilities.
-
Strategy A: Direct N-Alkylation. This is a classical and straightforward approach involving the direct attachment of the propargyl group to the primary amine of 4-aminopiperidine (1 ) via a nucleophilic substitution reaction with an appropriate propargyl electrophile like propargyl bromide (2a ).
-
Strategy B: Reductive Amination. This powerful and widely used method involves the condensation of 4-aminopiperidine (1 ) with propynal (propargyl aldehyde, 2b ) to form an intermediate imine, which is then reduced in situ to the target secondary amine 3 .[3]
The following diagram illustrates these two convergent synthetic pathways.
Caption: Retrosynthetic pathways to the target molecule.
Synthetic Strategy A: Direct N-Alkylation
Principle and Rationale
This method leverages the nucleophilicity of the primary amine on the piperidine ring to displace a leaving group from a propargyl source. Propargyl bromide is a common and effective electrophile for this purpose.[4] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.
Causality of Experimental Choices:
-
Starting Material: 4-Aminopiperidine is used. To prevent undesired alkylation at the piperidine ring nitrogen, it is crucial to use the free base or ensure reaction conditions that favor alkylation of the more nucleophilic primary amine. For larger scale or more complex syntheses, protection of the piperidine nitrogen (e.g., with a Boc group) would be considered, but for this direct synthesis, it is often unnecessary if stoichiometry is controlled.[5]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants but do not participate in the reaction.
-
Base: Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic to scavenge the acid byproduct without promoting significant side reactions. K₂CO₃ is easily removed by filtration, simplifying workup.
-
Stoichiometry: A slight excess of the amine starting material can be used to minimize the risk of dialkylation, where a second molecule of propargyl bromide reacts with the product amine. However, careful control with a 1:1 stoichiometry is often sufficient.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL). Stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% solution in toluene, 1.24 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Propargyl bromide is a lachrymator and toxic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure N-(Prop-2-yn-1-yl)piperidin-4-amine.
Workflow Diagram: N-Alkylation
Caption: Workflow for the Direct N-Alkylation protocol.
Synthetic Strategy B: Reductive Amination
Principle and Rationale
Reductive amination is a robust and highly efficient method for forming C-N bonds.[3][6] The reaction proceeds in two main steps that occur in the same pot: (1) formation of an iminium ion intermediate from the reaction of 4-aminopiperidine with propynal, and (2) selective reduction of this iminium ion by a mild hydride-donating reagent.[7]
Causality of Experimental Choices:
-
Aldehyde Source: Propynal (propargyl aldehyde) is the required carbonyl partner. It is volatile and can be unstable, so it should be handled with care in a well-ventilated fume hood.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde. This selectivity is crucial to prevent the wasteful conversion of propynal to propargyl alcohol.[7] It also tolerates the mildly acidic conditions that favor iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic and effectively dissolve the reactants and the reducing agent.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, although it is often not necessary as the reaction proceeds autocatalytically from impurities in the reagents or the triacetoxyborohydride itself.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-aminopiperidine (1.0 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add propynal (0.57 mL, 10.5 mmol, 1.05 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a DCM/Methanol mobile phase to yield the final product.
Workflow Diagram: Reductive Amination
Caption: Workflow for the Reductive Amination protocol.
Data Summary and Characterization
Reagent and Reaction Parameters
| Parameter | Strategy A: N-Alkylation | Strategy B: Reductive Amination |
| Piperidine Source | 4-Aminopiperidine | 4-Aminopiperidine |
| Propargyl Source | Propargyl Bromide | Propynal |
| Key Reagent | K₂CO₃ (Base) | NaBH(OAc)₃ (Reductant) |
| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Time | 12-16 hours | 4-8 hours |
| Workup | Filtration / Extraction | Aqueous Quench / Extraction |
Product Characterization
The final product, N-(Prop-2-yn-1-yl)piperidin-4-amine, has the following properties:
-
Molecular Formula: C₈H₁₄N₂
-
Molecular Weight: 138.21 g/mol
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.45 (d, 2H, -CH₂-C≡CH), ~3.00 (m, 2H, piperidine H₂ₑ, H₆ₑ), ~2.70 (m, 1H, piperidine H₄), ~2.60 (m, 2H, piperidine H₂ₐ, H₆ₐ), ~2.20 (t, 1H, -C≡CH), ~1.90 (m, 2H, piperidine H₃ₑ, H₅ₑ), ~1.40 (m, 2H, piperidine H₃ₐ, H₅ₐ). Note: NH protons may be broad and their chemical shift is concentration-dependent.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~80.5 (-C≡CH), ~72.0 (-C≡CH), ~50.5 (piperidine C₂, C₆), ~49.0 (piperidine C₄), ~44.0 (-CH₂-C≡CH), ~33.0 (piperidine C₃, C₅).
-
Mass Spectrometry (ESI+): m/z = 139.12 [M+H]⁺.[9]
Safety and Handling
-
Propargyl Bromide: Is a lachrymator, toxic, and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Propynal: Is volatile, flammable, and toxic. It should be stored cold and handled exclusively in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release hydrogen gas. Handle in a dry environment and quench carefully.
-
General Precautions: All reactions should be performed in a well-ventilated area. Standard laboratory safety practices should be followed at all times.
References
-
PubChem. N-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]
-
PubChemLite. N-(prop-2-yn-1-yl)piperidin-4-amine. URL: [Link]
-
PubChem. 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. URL: [Link]
-
Defense Technical Information Center (DTIC). Piperidine Synthesis. URL: [Link]
-
MacCoss, M. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. URL: [Link]
-
Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives... URL: [Link]
-
Geng, P. et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Giera, M. et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. URL: [Link]
-
Kargapolova, Y. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. URL: [Link]
-
Wikipedia. Reductive amination. URL: [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. URL: [Link]
-
De Kimpe, N. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. URL: [Link]
-
ResearchGate. Alkylation of compounds 1 a and 1 b with propargyl bromide. URL: [Link]
-
PubChem. 1-(Prop-2-en-1-yl)piperidine. National Center for Biotechnology Information. URL: [Link]
-
Sestito, S. et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. URL: [Link]
-
US EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate. URL: [Link]
- Google Patents. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL: [Link]
-
Kalinina, M. A. et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. URL: [Link]
-
Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. URL: [Link]
-
Al-Zoubi, R. M. et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. URL: [Link]
-
NIST. N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. URL: [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - N-(prop-2-yn-1-yl)piperidin-4-amine (C8H14N2) [pubchemlite.lcsb.uni.lu]
